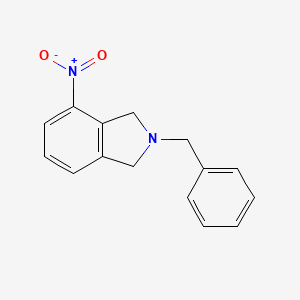

2-Benzyl-4-nitroisoindoline

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

127168-67-6 |

|---|---|

Molecular Formula |

C15H14N2O2 |

Molecular Weight |

254.28 g/mol |

IUPAC Name |

2-benzyl-4-nitro-1,3-dihydroisoindole |

InChI |

InChI=1S/C15H14N2O2/c18-17(19)15-8-4-7-13-10-16(11-14(13)15)9-12-5-2-1-3-6-12/h1-8H,9-11H2 |

InChI Key |

FBIQGFYGALSPNL-UHFFFAOYSA-N |

Canonical SMILES |

C1C2=C(CN1CC3=CC=CC=C3)C(=CC=C2)[N+](=O)[O-] |

Origin of Product |

United States |

Advanced Synthetic Methodologies and Chemical Synthesis of 2 Benzyl 4 Nitroisoindoline

Catalytic Approaches in 2-Benzyl-4-nitroisoindoline Synthesis

Catalytic methods are central to the synthesis of isoindoline (B1297411) derivatives, offering efficient and selective transformations. These approaches are particularly relevant for the reduction of precursor compounds and for facilitating cyclization reactions.

Catalytic Hydrogenation for Reductive Transformations

Catalytic hydrogenation is a powerful technique for the reduction of various functional groups. In the context of synthesizing this compound, this method is primarily applied to a precursor, this compound-1,3-dione. The nitro group of this precursor can be selectively reduced to an amine functionality using a palladium-on-carbon (Pd/C) catalyst under a hydrogen atmosphere. orgsyn.org This transformation yields 4-amino-2-benzylisoindoline-1,3-dione.

While the primary application found in the literature for compounds of this class is the reduction of the nitro group, catalytic hydrogenation is also a known method for the reduction of the phthalimide (B116566) core itself, although this can be challenging. nih.govrsc.orgrsc.org The complete reduction of the two carbonyl groups of the isoindoline-1,3-dione to methylene (B1212753) groups to form the isoindoline ring, without affecting the nitro group, presents a significant chemoselectivity challenge. Standard hydrogenation catalysts like Pd/C are highly effective for nitro group reduction. orgsyn.org Therefore, achieving the selective reduction of the dione (B5365651) in the presence of a nitro group would require careful selection of catalysts and reaction conditions to avoid concomitant reduction of the nitro moiety. Alternative catalysts or protecting group strategies might be necessary to achieve this transformation efficiently.

For instance, the hydrogenation of nitriles to primary amines is a well-established industrial process, often employing catalysts like cobalt or nickel, sometimes in the presence of ammonia (B1221849) to suppress secondary amine formation. chemrxiv.org While not directly a reduction of a dione, this illustrates the tailored approaches needed for selective hydrogenations.

Triethylamine-Catalyzed Cyclization Reactions

Triethylamine (B128534), a common organic base, serves as an effective catalyst in cyclization reactions to form the isoindoline-1,3-dione ring system. Specifically, in the synthesis of the precursor this compound-1,3-dione, triethylamine is used in catalytic amounts to facilitate the condensation and subsequent cyclization of 3-nitrophthalic anhydride (B1165640) with benzylamine (B48309). orgsyn.org This reaction proceeds under azeotropic heating conditions, leading to the formation of the desired N-substituted phthalimide derivative in high yield. orgsyn.org

Triethylamine's role is to deprotonate the initial amic acid intermediate formed from the reaction of the anhydride and the amine, thereby promoting the intramolecular nucleophilic attack that leads to the final cyclized imide product. This catalytic approach is a common and efficient method for the synthesis of a wide range of phthalimide derivatives. researchgate.net

Palladium-Catalyzed Reductions

Palladium-based catalysts are versatile and widely used in organic synthesis for various reductive processes. In the synthesis pathway relevant to this compound, palladium on carbon (Pd/C) is the catalyst of choice for the reduction of the nitro group in the precursor, this compound-1,3-dione. orgsyn.org This catalytic reduction is typically carried out under a hydrogen atmosphere in a solvent like ethanol (B145695). orgsyn.org

Beyond the reduction of nitro groups, palladium catalysts are also employed in the reduction of the isoindole ring system itself, though this is less common for the direct conversion of a dione to an isoindoline. nih.govmdpi.com For example, palladium-catalyzed formate (B1220265) reduction has been used to reduce substituted isoindolines to tetrahydroisoindoles. skemman.is The challenge in applying palladium-catalyzed reduction to convert this compound-1,3-dione directly to this compound lies in the chemoselective reduction of the two carbonyl groups while preserving the nitro group, as Pd catalysts are highly active for nitro group hydrogenation.

Precursor-Based Synthetic Routes to this compound

The synthesis of this compound is most practically approached through the synthesis and subsequent modification of a suitable precursor. The most direct precursor is this compound-1,3-dione, which contains the required benzyl (B1604629) and nitro groups attached to the isoindoline core.

Reaction of Phthalic Anhydride Derivatives with Benzylamine

The formation of the N-benzyl substituted phthalimide core is a key step in the synthesis of the precursor. This is achieved through the reaction of a substituted phthalic anhydride with benzylamine.

The most direct route to the precursor, this compound-1,3-dione, involves the condensation of 3-nitrophthalic anhydride with benzylamine. orgsyn.org This reaction is typically carried out by heating the two reactants, often with a catalytic amount of a base like triethylamine, in a solvent that allows for the azeotropic removal of water formed during the reaction. orgsyn.org The process involves the initial formation of a phthalic amic acid intermediate, which then undergoes intramolecular cyclization to form the stable five-membered imide ring of the phthalimide structure. nih.gov The general condensation of phthalic anhydride with benzylamine to form 2-benzylisoindoline-1,3-dione is also a well-documented reaction. nih.gov

The direct nitration of phthalic anhydride itself can produce a mixture of 3-nitrophthalic anhydride and 4-nitrophthalic anhydride. For the synthesis of the target compound, the 3-nitro isomer is the required starting material.

The subsequent conversion of the resulting this compound-1,3-dione to this compound would require the reduction of the two carbonyl groups. As previously mentioned, this is a non-trivial step due to the presence of the reducible nitro group. Chemical reducing agents, such as lithium aluminum hydride (LiAlH₄), are known to reduce phthalimides to isoindolines and could potentially be employed, though the chemoselectivity with respect to the nitro group would need to be carefully controlled. orgsyn.orgskemman.is

Nitration Strategies in Phthalimide Synthesis

A primary route to this compound involves the nitration of a phthalimide precursor. The position of the nitro group is critical and can be introduced either before or after the formation of the N-substituted isoindoline-1,3-dione.

One common strategy begins with the nitration of phthalic anhydride or phthalimide itself. The reaction of 3-nitrophthalic acid with acetic anhydride yields 3-nitrophthalic anhydride, a key intermediate. mdpi.com This anhydride can then be reacted with an appropriate amine to form the N-substituted nitroisoindoline-1,3-dione. For instance, reacting 3-nitrophthalic anhydride with α-amino glutarimide (B196013) hydrochloride in the presence of sodium acetate (B1210297) and acetic acid at temperatures between 100-120°C for 15-25 hours produces 2-(2,6-dioxopiperidin-3-yl)-4-nitroisoindoline-1,3-dione. google.com Similarly, 3-nitrophthalic anhydride reacts with various amines to yield the corresponding 4-nitroisoindoline-1,3-dione derivatives. mdpi.comsemanticscholar.org The resulting 4-nitroisoindoline-1,3-dione can then be N-benzylated.

Alternatively, an N-substituted phthalimide can be nitrated. For example, N-methylphthalimide dissolved in concentrated sulfuric acid can be nitrated with concentrated nitric acid. The reaction temperature is a critical parameter, with optimal results observed between 60°C and 80°C. google.com Temperatures above 80°C tend to decrease yields due to increased oxidation and hydrolysis, while temperatures below 60°C significantly slow down the reaction rate. This process yields a mixture of 4-nitro-N-methylphthalimide and 3-nitro-N-methylphthalimide, with the 4-nitro isomer being the major product. google.com A similar approach can be envisioned for the nitration of N-benzylphthalimide. The synthesis of N-benzylphthalimide itself is well-established, involving the reaction of phthalimide with benzyl chloride in the presence of potassium carbonate at elevated temperatures. orgsyn.org

Table 1: Nitration of N-methylphthalimide

| Reactants | Solvent | Nitrating Agent | Temperature | Product Ratio (4-nitro:3-nitro) | Yield | Reference |

|---|---|---|---|---|---|---|

| N-methylphthalimide | Concentrated H₂SO₄ | Concentrated HNO₃ | 65-75°C | ~94:5 | ~89.3% | google.com |

Utilization of Nitrolactones and Nitrostyrenes as Intermediates

An elegant approach to substituted nitroisoindoles involves the use of nitrolactones, which can be converted to nitrostyrenes as key intermediates. This method provides a general pathway to a variety of nitroisoindole derivatives. The nitrolactones are transformed into the corresponding nitrostyrenes, for example, by using dimethyl sulfate (B86663) and potassium carbonate. These nitrostyrenes then readily react with primary amines, such as benzylamine, to afford the desired nitroisoindole derivatives. The reaction of the nitrostyrene (B7858105) with benzylamine in acetonitrile, with sodium acetate as a base, proceeds at room temperature. This methodology has been shown to be quite general for the synthesis of various substituted isoindoles. Current time information in Bangalore, IN.

Reactions Involving Methyl 2-Bromomethylnitrobenzoate Derivatives

A versatile method for the synthesis of isoindoline derivatives, including nitro-substituted analogs, involves the use of methyl 2-(bromomethyl)nitrobenzoates. These intermediates are typically prepared from the corresponding methyl esters of nitro-ortho-toluic acids through bromination with N-bromosuccinimide (NBS) under photochemical conditions. For example, methyl 2-methyl-3-nitrobenzoate can be effectively brominated using NBS in carbon tetrachloride with illumination from a 100 W light bulb. This reaction yields methyl 2-(bromomethyl)-3-nitrobenzoate.

This brominated intermediate is then condensed with a primary amine to form the isoindoline ring. The condensation of methyl 2-(bromomethyl-3-nitro)benzoate with an amine in a solvent like dimethylformamide (DMF) leads to the formation of the corresponding nitro-substituted isoindolinone. google.com This approach is a key step in the synthesis of precursors for complex molecules like lenalidomide (B1683929), where the nitro group is later reduced to an amino group.

Optimized Reaction Conditions and Yield Enhancement Strategies

Optimizing reaction conditions is crucial for maximizing the yield and purity of this compound. Key parameters that are frequently adjusted include temperature, solvent, catalyst, and reaction time.

For the nitration of N-substituted phthalimides, temperature control is paramount. As seen in the nitration of N-methylphthalimide, maintaining the temperature between 65-75°C is optimal for achieving high yields while minimizing side reactions. google.com The use of methylene chloride as an extraction solvent in this process also proved critical for isolating the product in nearly quantitative yields and allows for the recycling of the sulfuric acid solvent. google.com

In the synthesis of isoindolines from phthalic anhydride and amines, the choice of solvent and catalyst plays a significant role. Refluxing in glacial acetic acid is a common condition that provides good yields, typically around 73%, for the synthesis of N-aryl-4-nitroisoindoline-1,3-diones. semanticscholar.orgresearchgate.net More advanced, environmentally friendly methods describe the use of heterogeneous acid catalysts, which can lead to high yields (85-93%) in shorter reaction times under milder conditions, such as in ethanol at 80°C. frontiersin.org

For the synthesis of isoindolines via palladium-catalyzed intramolecular C-H amination, optimization of the catalyst system, including the ligand and oxidant, is key. Studies have shown that the choice of solvent can dramatically impact both yield and enantioselectivity, with isopropyl alcohol providing superior results (99% yield) compared to tetrahydrofuran (B95107) in certain systems. chinesechemsoc.org One-pot synthesis strategies are also being developed to improve efficiency and yield by minimizing intermediate isolation steps. rsc.orgnih.gov

Table 2: Comparison of Synthesis Conditions for Isoindoline-1,3-diones

| Starting Materials | Conditions | Yield | Reference |

|---|---|---|---|

| 3-Nitrophthalic anhydride, m-toluidine | Glacial acetic acid, reflux | 73% | semanticscholar.orgresearchgate.net |

| Phthalic anhydride, various amines | Phthalimide-N-sulfonic acid catalyst, EtOH, 80°C | 85-93% | frontiersin.org |

| N-(2-allylbenzyl)aniline | Pd(OAc)₂, phosphine (B1218219) ligand, i-PrOH, 70°C | 99% | chinesechemsoc.org |

Stereochemical Considerations in this compound Synthesis

Stereochemistry becomes a critical consideration when chiral centers are present in the molecule or are formed during the synthesis. In the synthesis of this compound, the primary structure itself is achiral. However, stereochemical issues can arise if chiral starting materials are used or if subsequent reactions introduce chirality.

In synthetic pathways that utilize nitrolactones, the stereoisomerism of the lactone itself can influence the stereochemistry of the subsequent nitrostyrene intermediate. It has been observed that while a nitrolactone may exist as a mixture of stereoisomers, its conversion to the nitrostyrene can result in a single isomer. This is attributed to steric and electronic effects where the bulky nitro group and the aromatic ring prefer a trans configuration to minimize electronic repulsion, leading to a preferred stereochemistry in the product. Current time information in Bangalore, IN.

For syntheses involving cycloaddition reactions to form piperidine (B6355638) rings that are subsequently used to build more complex structures, controlling stereoselectivity is a major challenge. In zinc-catalyzed [4+2] cycloadditions of 1-azadienes and nitro-alkenes, the coordination of the reactants to the metal catalyst can undermine stereochemical control. mountainscholar.org However, the development of novel ligands and the optimization of reaction parameters, particularly lowering the reaction temperature, can significantly enhance enantioselectivity. For example, decreasing the temperature from 3°C to -38°C in one such system increased the enantiomeric excess from a modest value to 89%. mountainscholar.org

Furthermore, in palladium-catalyzed asymmetric allylic C-H amination reactions to form chiral isoindolines, the choice of the chiral ligand is fundamental to inducing high enantioselectivity. chinesechemsoc.org Similarly, stereoselective synthesis of related indoline (B122111) structures has been achieved through conjugate addition nitro-Mannich reactions, which can yield products as single diastereoisomers. nih.gov These examples highlight the importance of catalyst and condition selection when stereochemical control is desired in the synthesis of isoindoline derivatives.

Chemical Transformations and Derivatization Strategies for 2 Benzyl 4 Nitroisoindoline

Reductive Modifications of the Nitro Group

The nitro group at the 4-position of the isoindoline (B1297411) ring is a primary site for chemical modification, most commonly through reduction to an amino group. This transformation is a critical step in the synthesis of many biologically active compounds.

Formation of Amino-Substituted Isoindoline Derivatives

The reduction of the nitro group in 2-benzyl-4-nitroisoindoline-1,3-dione yields 4-amino-2-benzylisoindoline-1,3-dione. uni-koeln.desigmaaldrich.com This transformation is a key step in creating a versatile intermediate for further functionalization. The resulting primary amine can undergo a variety of reactions, including acylation. For instance, acetylation of 4-amino-2-benzylisoindoline-1,3-dione leads to the formation of N-(2-benzyl-1,3-dioxoisoindolin-4-yl)acetamide. uni-koeln.de This amino-substituted derivative serves as a crucial building block for more complex molecules. google.comsemanticscholar.org

The synthesis of related aminoisoindoline derivatives often involves the catalytic hydrogenation of a nitro precursor. For example, 4-aminoisoindoline-1,3-dione can be synthesized by the reduction of the corresponding nitro compound. google.com This highlights a common synthetic strategy where the nitro group is introduced and subsequently reduced to the desired amine.

Substituent Modification and Side-Chain Elaborations

Beyond the foundational reduction of the nitro group, the this compound scaffold allows for further structural diversification through modifications of the benzyl (B1604629) group and the introduction of various side chains, including heterocyclic moieties.

Benzyl Group Modifications and Analog Synthesis

The benzyl group attached to the isoindoline nitrogen can be modified or replaced to synthesize a variety of analogs. This is a common strategy in medicinal chemistry to explore the structure-activity relationship of a compound series. For instance, in the synthesis of isoindoline-1,3-dione derivatives as potential anticancer agents, various substituted benzyl groups were introduced. researchgate.netbrieflands.com This approach allows for the investigation of how different substituents on the benzyl ring affect the biological activity of the final compounds. researchgate.netbrieflands.com

Furthermore, the benzyl group itself can be a target for chemical transformation. While often used as a stable protecting group, N-benzylisoindolines can undergo debenzylation through catalytic hydrogenation, typically with a palladium on carbon catalyst, to yield the unprotected isoindoline. ucl.ac.uk This deprotection step is crucial when the isoindoline nitrogen needs to be available for further reactions.

The synthesis of 1-benzylisoindoline derivatives has also been achieved through the nucleophilic addition of organozinc reagents to N,O-acetals, providing another route to this class of compounds. researchgate.net

Introduction of Heterocyclic Moieties onto the Isoindoline Scaffold

The isoindoline core is a versatile platform for the attachment of various heterocyclic rings, leading to compounds with diverse pharmacological properties. For example, 2-cyanoisoindoline derivatives have been synthesized for the treatment of cancer. google.com In other studies, N-phthalimide-linked 1,2,3-triazole analogues have been synthesized and evaluated for their anti-SARS-CoV-2 activity. nih.gov

The introduction of these heterocyclic moieties can occur at different positions of the isoindoline scaffold. For instance, the amino group of 4-aminoisoindoline derivatives can serve as a handle for coupling with heterocyclic carboxylic acids or other reactive heterocyclic systems. This strategy has been employed in the synthesis of complex molecules with potential therapeutic applications.

Nucleophilic Aromatic Substitution Reactions

The nitro group of this compound activates the aromatic ring towards nucleophilic aromatic substitution (SNA r) reactions. This allows for the direct replacement of the nitro group with various nucleophiles, providing a direct route to functionalized isoindoline derivatives.

While direct SNA r on this compound itself is not extensively detailed in the provided context, analogous reactions on similar nitro-substituted aromatic compounds are well-established. For instance, the displacement of a nitro group by a nucleophile is a known transformation in aromatic chemistry. The electron-withdrawing nature of the nitro group facilitates the attack of nucleophiles on the carbon atom to which it is attached.

In a related context, nucleophilic substitution reactions on halogenated isoindoline precursors are a common method for introducing new functional groups. For example, 4-chloro-2-methylisoindoline can react with ammonia (B1221849) or other nucleophiles to displace the chloride ion. This suggests that if this compound were converted to a 4-halo-2-benzylisoindoline, it would be a prime substrate for a variety of nucleophilic substitution reactions.

Bromination and Debenzylation Reactions

The chemical modification of this compound through bromination and subsequent debenzylation represents a key strategy for the synthesis of functionalized isoindoline derivatives. These transformations allow for the introduction of a bromine atom, a versatile handle for further chemical manipulation, and the removal of the benzyl protecting group to yield the free secondary amine.

Bromination of this compound

The introduction of a bromine atom onto the aromatic ring of this compound is typically achieved through electrophilic aromatic substitution. The presence of the electron-withdrawing nitro group at the 4-position deactivates the benzene (B151609) ring towards electrophilic attack. Consequently, the position of bromination is directed by the activating effect of the fused pyrrolidine (B122466) ring and the existing substituents. The most probable site for bromination is the 7-position, which is para to the nitrogen atom of the isoindoline core and meta to the nitro group.

A common method for such brominations involves the use of N-bromosuccinimide (NBS) as the bromine source, often in the presence of a radical initiator or light. google.com Alternatively, direct bromination using molecular bromine with a catalyst like pyridine (B92270) can be employed. skemman.is

Table 1: Representative Bromination of this compound

| Starting Material | Reagents | Product |

| This compound | N-Bromosuccinimide (NBS), Light | 7-Bromo-2-benzyl-4-nitroisoindoline |

| This compound | Bromine (Br₂), Pyridine | 7-Bromo-2-benzyl-4-nitroisoindoline |

The resulting compound, 7-Bromo-2-benzyl-4-nitroisoindoline, is a valuable intermediate for the synthesis of more complex molecules, including those with potential applications in medicinal chemistry. The bromine atom can be utilized in various cross-coupling reactions or be a precursor for other functional groups.

Debenzylation of 7-Bromo-2-benzyl-4-nitroisoindoline

The removal of the N-benzyl group is a crucial step to liberate the secondary amine of the isoindoline core, enabling further derivatization at this position. A widely used and efficient method for N-debenzylation is catalytic transfer hydrogenation. mdma.chucl.ac.uk This technique typically employs a palladium catalyst, such as palladium on carbon (Pd/C), and a hydrogen donor like ammonium (B1175870) formate (B1220265). mdma.ch This method is generally performed under neutral conditions and is known for its rapidity. mdma.ch

It is important to note that the conditions for catalytic transfer hydrogenation can also lead to the reduction of the nitro group to an amino group. This concomitant reduction can be either a desired transformation or a potential side reaction, depending on the synthetic goal.

Alternative methods for N-debenzylation include the use of strong Lewis acids like aluminum chloride (AlCl₃) or base-promoted oxidation. researchgate.net However, these methods can be harsh and may not be compatible with all functional groups present in the molecule. researchgate.net

Table 2: Debenzylation of 7-Bromo-2-benzyl-4-nitroisoindoline

| Starting Material | Reagents | Product |

| 7-Bromo-2-benzyl-4-nitroisoindoline | 10% Pd/C, Ammonium Formate, Methanol (B129727) | 7-Bromo-4-nitroisoindoline |

The product, 7-Bromo-4-nitroisoindoline, with its free secondary amine and a bromine handle, serves as a versatile building block for the synthesis of a diverse range of substituted isoindoline derivatives.

Mechanistic Studies and Theoretical Investigations of 2 Benzyl 4 Nitroisoindoline

Reaction Mechanism Elucidation in Synthesis and Transformation

The synthesis of isoindoline (B1297411) derivatives, including 2-Benzyl-4-nitroisoindoline, often involves the reaction of a phthalic anhydride (B1165640) precursor with an amine. For instance, this compound-1,3-dione can be synthesized by reacting 3-nitrophthalic anhydride with benzylamine (B48309). uni-koeln.de This reaction typically proceeds under heating in the presence of a catalytic amount of a base like triethylamine (B128534). uni-koeln.de The mechanism involves the nucleophilic attack of the amine on the carbonyl carbon of the anhydride, followed by cyclization and dehydration to form the imide ring.

Transformations of the nitro group on the isoindoline ring are also of interest. For example, the reduction of the nitro group to an amino group is a common transformation. This can be achieved through catalytic hydrogenation using palladium on carbon (Pd/C) in an ethanol (B145695) solvent under a hydrogen atmosphere, yielding 4-amino-2-benzylisoindoline-1,3-dione. uni-koeln.de

In a broader context of isoindoline synthesis, mechanistic studies have explored various reaction pathways. For example, zinc-catalyzed [4+2] cycloaddition reactions for synthesizing piperidines have been proposed to proceed via a stepwise mechanism involving an aza-Michael addition followed by cyclization. mountainscholar.org While not directly involving this compound, these studies provide insight into the types of mechanisms that can be operative in the formation of related nitrogen-containing heterocyclic structures.

Computational Chemistry Approaches

Computational chemistry provides powerful tools to understand the properties and potential applications of this compound at a molecular level.

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. While specific docking studies for this compound are not extensively detailed in the provided search results, related phthalimide (B116566) derivatives have been the subject of such investigations. For instance, phthalimide-hydantoin hybrids have been studied for their interaction with human carbonic anhydrase isoforms. nih.gov These studies help in understanding how the phthalimide scaffold, a core component of this compound, interacts with biological targets. Manual docking has also been employed to rationalize the results of inhibition assays for other complex inhibitors, providing insights into the chemical space around a novel zinc-binding group. ucl.ac.uk

Quantum Chemical Calculations for Electronic Structure Analysis

Quantum chemical calculations are employed to investigate the electronic structure, geometry, and other properties of molecules. epstem.netnih.govmdpi.com For derivatives of isoindoline-1,3-dione, Density Functional Theory (DFT) studies using methods like B3LYP with basis sets such as 6-311G(d,p) have been performed to understand their chemical and physical features. researchgate.net Such calculations can provide information on optimized molecular structure, bond lengths, bond angles, dihedral angles, and electronic properties like HOMO-LUMO energy gaps. epstem.net These theoretical investigations are crucial for understanding the reactivity and spectroscopic properties of the molecule. For example, changes in the electronic structure upon complex formation can influence fluorescence properties. uni-koeln.de

Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that relates the chemical structure of a series of compounds to their biological activity. nih.govresearchgate.netu-strasbg.fr While specific QSAR models for this compound were not found, the methodology has been applied to related classes of compounds. For instance, a QSAR model was developed for indeno[1,2-b]indole (B1252910) derivatives to predict their inhibitory activity against Casein kinase II (CK2). nih.gov Such models are built by identifying molecular descriptors that correlate with the observed activity and can be used to predict the activity of new, untested compounds. nih.govnih.gov

Spectroscopic Characterization Methodologies

The definitive identification and structural elucidation of this compound and its derivatives rely heavily on various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules. organicchemistrydata.org Both ¹H and ¹³C NMR are used to provide detailed information about the carbon-hydrogen framework of the molecule.

For isoindoline-1,3-dione derivatives, the chemical shifts in the NMR spectra are characteristic of the specific substitution pattern. For example, in a related compound, 2-(3-Benzyl-2,4-dioxoimidazolidin-1-yl)-5-nitroisoindoline-1,3-dione, the ¹H NMR spectrum in DMSO-d₆ shows signals for the benzyl (B1604629) protons and the protons on the nitro-substituted aromatic ring at specific chemical shifts (δ). nih.gov Similarly, the ¹³C NMR spectrum provides signals for each unique carbon atom in the molecule, including the carbonyl carbons of the isoindoline-1,3-dione core. nih.gov

The following table summarizes representative ¹H and ¹³C NMR data for related isoindoline-1,3-dione structures, illustrating the types of signals observed.

| Compound Name | Solvent | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |

| 2-(3-Benzyl-2,4-dioxoimidazolidin-1-yl)isoindoline-1,3-dione | DMSO-d₆ | 4.48 (s, 2H), 4.74 (s, 2H), 7.34–7.44 (m, 5H), 7.98–8.08 (m, 4H) | 43.0, 52.6, 125.0, 128.4, 128.6, 129.6, 130.2, 136.5, 136.7, 157.1, 165.2, 168.9 |

| 2-(3-Benzyl-2,4-dioxoimidazolidin-1-yl)-5-nitroisoindoline-1,3-dione | DMSO-d₆ | 4.49 (s, 2H), 4.75 (s, 2H), 7.34–7.38 (m, 3H), 7.40–7.44 (m, 2H), 8.31 (d, 1H, J = 7.9 Hz), 8.69 (s, 1H), 8.76 (d, 2H, J = 7.9 Hz) | 43.0, 52.5, 119.9, 126.6, 128.4, 128.7, 129.6, 131.5, 131.6, 134.8, 136.6, 152.9, 156.9, 163.4, 163.7, 168.8 |

| 2-(3-(4-Nitrobenzyl)-2,4-dioxoimidazolidin-1-yl)isoindoline-1,3-dione | DMSO-d₆ | 4.51 (s, 2H), 4.90 (s, 2H), 7.64 (d, 2H, J = 4.7 Hz), 7.99–8.08 (m, 4H), 8.29 (d, 2H, J = 4.7 Hz) | 42.4, 52.8, 124.8, 125.0, 129.6, 130.2, 136.6, 144.2, 148.0, 156.9, 165.1, 169.0 |

| 5-Nitro-2-(3-(4-nitrobenzyl)-2,4-dioxoimidazolidin-1-yl)isoindoline-1,3-dione | DMSO-d₆ | 4.52 (s, 2H), 4.90 (s, 2H), 7.64 (d, 2H, J = 7.7 Hz), 8.29 (d, 2H, J = 7.7 Hz), 8.31 (d, 1H, J = 7.5 Hz), 8.69 (s, 1H), 8.76 (d, 1H, J = 7.5 Hz) | 42.5, 52.6, 119.9, 124.8, 126.6, 129.6, 131.5, 131.6, 134.8, 144.1, 148.0, 152.9, 156.7, 163.4, 163.6, 168.9 |

Data sourced from nih.gov

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a cornerstone analytical technique for the structural elucidation of this compound, providing definitive evidence for the presence of its key functional groups. The IR spectrum of an organic molecule reveals characteristic absorption bands corresponding to the vibrational frequencies of specific bonds. By analyzing the position, intensity, and shape of these bands, chemists can confirm the molecular structure synthesized.

The structure of this compound contains several distinct functional groups whose vibrations give rise to a unique spectral fingerprint. The most notable of these are the imide carbonyl (C=O) groups, the nitro (NO₂) group, aromatic rings (both the phthalimide core and the benzyl substituent), and the aliphatic methylene (B1212753) (-CH₂-) bridge.

Research on analogous structures, such as other nitro-substituted isoindolinones, provides a reliable basis for assigning the expected absorption frequencies for this compound. derpharmachemica.comjst.go.jp The imide functional group is characterized by two distinct carbonyl stretching bands due to symmetric and asymmetric vibrations. uobabylon.edu.iq The nitro group also presents two characteristic stretching vibrations for the N-O bonds. derpharmachemica.com Aromatic C-H bonds are distinguishable from aliphatic C-H bonds, appearing at slightly higher wavenumbers. libretexts.org

The principal IR absorption bands expected for this compound are detailed in the table below.

| Functional Group | Bond Vibration | Expected Frequency (cm⁻¹) | Characteristics |

| Imide Carbonyl | C=O asymmetric stretch | 1795 - 1760 | Strong |

| Imide Carbonyl | C=O symmetric stretch | 1735 - 1700 | Strong |

| Nitro | N-O asymmetric stretch | 1550 - 1530 | Strong |

| Nitro | N-O symmetric stretch | 1355 - 1345 | Strong |

| Aromatic C-H | C-H stretch | 3100 - 3000 | Medium to Weak |

| Aliphatic C-H (CH₂) | C-H stretch | 3000 - 2850 | Medium |

| Aromatic C=C | C=C stretch (in-ring) | 1600 - 1450 | Medium to Weak |

| Imide C-N | C-N stretch | 1300 - 1100 | Medium |

This table is generated based on established IR spectroscopy data for functional groups and findings from related chemical literature. derpharmachemica.comjst.go.jplibretexts.orglibretexts.org

Mass Spectrometry for Molecular Weight Confirmation

Mass spectrometry (MS) is an indispensable tool for confirming the molecular identity of this compound by precisely measuring its molecular weight. The technique ionizes the molecule and separates the resulting ions based on their mass-to-charge (m/z) ratio, yielding a value that can be matched to the calculated molecular mass.

The molecular formula for this compound is C₁₅H₁₀N₂O₄. sigmaaldrich.com This corresponds to a calculated molecular weight of approximately 282.25 g/mol . sigmaaldrich.com In modern organic chemistry, "soft" ionization techniques such as Electrospray Ionization (ESI) are commonly employed for the analysis of such compounds. These methods typically protonate the analyte molecule, resulting in the detection of a pseudomolecular ion [M+H]⁺. For this compound, this would correspond to an m/z value of approximately 283.26. Alternatively, adducts with sodium ions [M+Na]⁺ are frequently observed, which would appear at an m/z of about 305.24.

High-Resolution Mass Spectrometry (HRMS) offers an even greater degree of certainty by measuring the m/z ratio to several decimal places. nih.gov This high precision allows for the determination of the elemental composition of the ion, thereby confirming the molecular formula and distinguishing it from other compounds with the same nominal mass. jst.go.jp Studies on closely related nitro-phthalimide derivatives consistently utilize HRMS to validate their structures. jst.go.jpnih.gov

| Property | Value |

| Molecular Formula | C₁₅H₁₀N₂O₄ |

| Average Molecular Weight | 282.25 g/mol |

| Monoisotopic Mass | 282.0641 Da |

| Expected [M+H]⁺ Ion (m/z) | 283.0713 |

| Expected [M+Na]⁺ Ion (m/z) | 305.0533 |

Data derived from the known molecular formula and principles of mass spectrometry. jst.go.jpsigmaaldrich.com

Chromatographic Techniques for Product Analysis and Purification

Chromatographic techniques are fundamental to the synthesis of this compound, serving critical roles in both the real-time monitoring of the reaction and the subsequent isolation and purification of the final product. uni-koeln.deacs.org These methods separate components of a mixture based on their differential partitioning between a stationary phase and a mobile phase.

Thin-Layer Chromatography (TLC): TLC is a rapid and effective method used to monitor the progress of the synthesis. Small aliquots of the reaction mixture are spotted onto a TLC plate, typically coated with silica (B1680970) gel as the stationary phase. researchgate.net The plate is then developed in a suitable mobile phase. By comparing the spots of the reaction mixture with those of the starting materials, chemists can determine when the reaction is complete. For related nitro-phthalimide derivatives, solvent systems such as chloroform:methanol (B129727) mixtures have been successfully employed. derpharmachemica.com

Column Chromatography: Following the completion of the reaction, column chromatography (often in the form of flash chromatography) is the standard method for purifying the crude product. acs.orgnih.gov This technique uses a glass column packed with a stationary phase, most commonly silica gel. The crude product is loaded onto the top of the column, and a solvent or solvent mixture (the mobile phase or eluent) is passed through, carrying the different components of the mixture down the column at different rates. For the purification of this compound and its analogues, mixtures of n-hexane and ethyl acetate (B1210297) are frequently used as the eluent, with the specific ratio adjusted to achieve optimal separation. acs.orgnih.gov The separated product is collected in fractions, and the pure fractions are combined and concentrated to yield the purified this compound.

| Technique | Purpose | Typical Stationary Phase | Typical Mobile Phase (Eluent) |

| Thin-Layer Chromatography (TLC) | Reaction Monitoring, Purity Check | Silica Gel 60 F₂₅₄ | Chloroform/Methanol; n-Hexane/Ethyl Acetate |

| Column (Flash) Chromatography | Product Purification | Silica Gel | n-Hexane/Ethyl Acetate (varying ratios) |

This table summarizes common chromatographic practices for the analysis and purification of isoindoline derivatives based on reported methodologies. derpharmachemica.comacs.orgnih.gov

Research Applications and Functional Properties of 2 Benzyl 4 Nitroisoindoline Analogues

Exploration of Biological Activities and Interactions

Research into isoindoline (B1297411) analogues has revealed a broad spectrum of biological activities, stemming from their interactions with various cellular targets. Their inherent structural features, such as hydrophobicity and the presence of coordination sites, may allow them to cross biological membranes and engage with biological systems, triggering diverse pharmacological effects. gsconlinepress.com The versatility of the isoindoline core allows for synthetic modifications, yielding derivatives with tailored functional properties.

Analogues based on the isoindoline framework have demonstrated the ability to influence key cellular signaling pathways implicated in a range of diseases, from cancer to metabolic disorders.

The tumor suppressor protein p53 plays a critical role in preventing cancer formation by inducing cell cycle arrest or apoptosis in response to cellular stress. mdpi.com In many cancers, this pathway is inactivated either through mutation of the p53 gene itself or by its inhibition by negative regulators like the human double minute 2 homolog (HDM2). oncotarget.comnih.gov Consequently, the reactivation of p53 is a major strategy in cancer therapy. mdpi.com

Studies have identified isoindoline-based compounds that can restore the function of both wild-type and mutated p53. For instance, a tryptophanol-derived oxazoloisoindolinone, SLMP53-1, was identified as a novel reactivator of both wild-type and mutant p53 (specifically p53-R280K). oncotarget.com This compound demonstrated a p53-dependent antiproliferative effect in human tumor cells and was shown to enhance p53's transcriptional activity. oncotarget.com The ability of such small molecules to restore wild-type function to mutant p53 is a promising therapeutic approach, as it can re-establish tumor suppressor activity. nih.gov

A key mechanism for p53 inactivation in tumors with wild-type p53 is its interaction with the HDM2 protein, which targets p53 for degradation. nih.gov Disrupting this protein-protein interaction with small-molecule inhibitors can stabilize p53, leading to the activation of its tumor-suppressing functions. nih.gov The development of compounds that mimic the key p53 residues (Phe19, Trp23, and Leu26) that bind to a hydrophobic pocket on HDM2 is a central focus of this strategy. mdpi.com

Various chemical scaffolds, including those based on isoindolinone, have been developed as potent inhibitors of the p53-HDM2 interaction. nih.gov For example, spiro-oxindole derivatives, which can be considered analogues, were designed to project hydrophobic groups in a specific orientation to mimic the p53 residues, leading to compounds with significant inhibitory activity. mdpi.com Furthermore, research into 2-cyanoisoindoline derivatives has shown that inhibiting related enzymes like ubiquitin specific peptidase 7 (USP7) can cause the degradation of HDM2, which in turn stabilizes p53 and activates apoptosis in tumor cells. google.com

Isoindoline analogues have been extensively studied as inhibitors of various clinically relevant enzymes.

Carbonic Anhydrase (CA) Carbonic anhydrases are metalloenzymes involved in numerous physiological processes, and their inhibition is a therapeutic strategy for conditions like glaucoma, epilepsy, and some cancers. researchgate.netnih.gov Isoindoline-1,3-dione derivatives have emerged as effective CA inhibitors. researchgate.net Studies have shown that these compounds can inhibit different human (h) isoforms, including hCA I, hCA II, and the tumor-associated hCA IX. nih.govnih.govunifi.it Certain isoindolinone derivatives demonstrated superior inhibition of hCA I and hCA II compared to the standard inhibitor acetazolamide. nih.govnih.gov The inhibitory activity is often potent, with Ki (inhibition constant) values in the nanomolar and low micromolar range. nih.govtandfonline.com

Table 1: Inhibition of Carbonic Anhydrase (CA) Isoforms by Isoindoline Analogues

| Compound Type | Target Enzyme | Inhibition Value | Reference Compound | Citation |

|---|---|---|---|---|

| Isoindolinone derivative (2c) | hCA I | Ki: 11.48 nM | Acetazolamide (AAZ) | nih.gov |

| Isoindolinone derivative (2f) | hCA I | Ki: 16.09 nM | Acetazolamide (AAZ) | nih.gov |

| Isoindolinone derivative (2c) | hCA II | Ki: 9.32 nM | Acetazolamide (AAZ) | nih.gov |

| Isoindolinone derivative (2f) | hCA II | Ki: 14.87 nM | Acetazolamide (AAZ) | nih.gov |

| Sulfenimide derivative (1f) | hCA I | Ki: 0.023 µM | - | tandfonline.com |

| Sulfenimide derivative (1f) | hCA II | Ki: 0.044 µM | - | tandfonline.com |

| Isoindoline-1,3-dione (3a) | hCA I | IC₅₀: 7.02 µM | Acetazolamide (AAZ) | researchgate.net |

Alpha-Glycosidase (α-Glucosidase) Inhibition of α-glucosidase is a key therapeutic approach for managing type 2 diabetes, as it delays carbohydrate digestion and reduces postprandial hyperglycemia. researchgate.net Several studies have reported the α-glucosidase inhibitory potential of isoindoline-based compounds. Isoindolinone-containing meroterpenoids isolated from the mushroom Hericium caput-medusae showed moderate inhibitory activity. nih.gov Furthermore, isoindole-1,3-dione-based sulfonamides and quinoline-isoindoline polycyclic compounds have demonstrated potent inhibition, with some derivatives showing activity comparable or superior to the standard drug acarbose. researchgate.netnih.govmdpi.comnih.gov

Table 2: Inhibition of α-Glucosidase by Isoindoline Analogues

| Compound Type | Inhibition Value | Reference Compound | Citation |

|---|---|---|---|

| Isoindolinone Meroterpenoid (Caputmedusin A) | IC₅₀: 39.2 µM | - | nih.gov |

| Isoindolinone Meroterpenoid (Caputmedusin B) | IC₅₀: 36.2 µM | - | nih.gov |

| Isoindole-1,3-dione Sulfonamide (4k) | Ki: 0.049 µM | Acarbose | researchgate.netnih.gov |

Aldose Reductase (AR) Aldose reductase is a critical enzyme in the polyol pathway, which becomes overactive in hyperglycemic conditions and is linked to diabetic complications like retinopathy and neuropathy. researchgate.netscilit.com Therefore, AR inhibitors are of significant interest. Studies have shown that isoindole-1,3-dione derivatives are effective inhibitors of human aldose reductase. scilit.comresearchgate.net Notably, isoindole-1,3-dione-based sulfonamides and other derivatives have exhibited potent inhibitory effects, with some compounds being more potent than the reference drug epalrestat. researchgate.netnih.gov

Table 3: Inhibition of Aldose Reductase (AR) by Isoindoline Analogues

| Compound Type | Inhibition Value | Reference Compound | Citation |

|---|---|---|---|

| Isoindole-1,3-dione Sulfonamide (4a) | Ki: 0.211 µM | Epalrestat | researchgate.netnih.gov |

The isoindoline scaffold is a recurring motif in compounds developed for their antimicrobial properties.

General Antimicrobial Activity Derivatives of isoindoline-1,3-dione and isoindolin-1-one (B1195906) have shown activity against a range of Gram-positive and Gram-negative bacteria as well as fungal strains. gsconlinepress.comzenodo.orgderpharmachemica.comgsconlinepress.com For example, a series of isoindolin-1-one-3-phosphonates exhibited considerable activity against microorganisms like M. luteus and L. monocytogenes. researchgate.net The antibacterial efficacy can be significant, with some 7-(2-isoindolinyl) quinoline (B57606) derivatives showing remarkable activity against S. aureus, E. coli, and P. aeruginosa with Minimum Inhibitory Concentration (MIC) values below 0.025 µg/mL. derpharmachemica.com

Table 4: General Antimicrobial Activity of Isoindoline Analogues

| Compound Type | Microorganism | Activity (Inhibition Zone) | Citation |

|---|---|---|---|

| Isoindolin-1-one-3-phosphonate (4a) | M. luteus | 35 mm | researchgate.net |

| Isoindolin-1-one-3-phosphonate (4b) | M. luteus | 24 mm | researchgate.net |

Anti-Mycobacterium Tuberculosis (Anti-TB) Research Tuberculosis remains a global health crisis, and the emergence of resistant strains necessitates the search for new drug candidates. nih.gov The isoindoline-1,3-dione subunit has been incorporated into various molecular frameworks to create potent anti-mycobacterial agents. nih.govrsc.org Conjugates combining isoindoline-1,3-dione with a 4-aminoquinoline (B48711) moiety have shown significant activity against Mycobacterium tuberculosis. nih.govrsc.org One such compound, featuring a butyl chain spacer and a piperidine (B6355638) component, was identified as particularly potent, with a Minimum Inhibitory Concentration (MIC₉₉) of 6.25 µg/mL, while being non-cytotoxic. nih.govrsc.org Other studies on phthalimide (B116566) derivatives (isoindoline-1,3-diones) have also reported effective inhibition of M. tuberculosis H37Rv, establishing them as new lead compounds for TB treatment. researchgate.net

The therapeutic potential of isoindoline analogues extends to neurological and inflammatory conditions.

Anticonvulsant Properties Derivatives of isoindoline-1,3-dione (phthalimide) and the related isatin (B1672199) scaffold have been investigated for their anticonvulsant activity. gsconlinepress.comjetir.orgmdpi.comnih.gov These compounds are explored as pharmacological agents for treating epileptic seizures, potentially by suppressing the excessive firing of neurons. jetir.org Research has involved synthesizing novel series of isoindoline-1,3-dione derivatives and evaluating their antiseizure effects in animal models. nih.gov

Anti-inflammatory Properties Isoindoline-based compounds have also been frequently identified as having anti-inflammatory effects. gsconlinepress.comjetir.org Research has focused on developing aminoacetylenic isoindoline-1,3-dione derivatives as anti-inflammatory agents. nih.gov The mechanism is often linked to the inhibition of cyclooxygenase (COX) enzymes, which are involved in producing inflammatory prostaglandins. nih.gov The goal of some of this research is to create dual inhibitors of COX and lipoxygenase (LOX) or selective COX-2 inhibitors to achieve high efficacy with an improved safety profile. nih.govdntb.gov.ua

Antimicrobial and Anti-Mycobacterium Tuberculosis Research

Investigation of Structure-Activity Relationships

The relationship between the chemical structure of isoindoline-1,3-dione analogues and their biological activity is a critical area of research, particularly in the development of new therapeutic agents. Modifications to the core isoindoline structure, including the nature and position of substituents, can significantly influence their efficacy and selectivity.

Studies have shown that isoindoline-1,3(2H)-dione derivatives can exhibit cytotoxic effects on various cancer cell lines. nih.gov The anticancer activity is highly dependent on the substituents attached to the isoindoline framework. nih.govresearchgate.net For instance, research into a series of isoindole-1,3(2H)-dione compounds revealed that the presence of specific functional groups, such as silyl (B83357) ethers (e.g., -OTBDMS) and halogens (-Br), can lead to higher anticancer activity against cell lines like Caco-2 and MCF-7 than the chemotherapy drug cisplatin. nih.gov The lipophilicity of the compounds and halogenation of the isoindole-1,3 (2H) dione (B5365651) moiety are noted as factors that can enhance antimicrobial, antileishmanial, and antiproliferative activities. aiu.edu.sy Specifically, tetra-brominated derivatives have been found to be more effective than their tetra-chlorinated counterparts. aiu.edu.sy In one study, 2-(4-(2-Bromoacetyl)phenyl)isoindoline-1,3-dione demonstrated the most potent inhibitory effect on the viability of Raji and K562 blood cancer cells, inducing apoptosis and necrosis. researchgate.net

Another class of analogues, phthalimide-hydantoin hybrids, has been investigated for their inhibitory action on human carbonic anhydrase (hCA) isoforms. tandfonline.comnih.gov A synthesized series of these hybrids showed no activity against the ubiquitous hCA I isoform but displayed inhibitory effects against hCA II, VI, VII, and IX. tandfonline.comnyu.eduscribd.com The structure-activity relationship (SAR) analysis revealed that compounds with a free –NH/K group in the hydantoin (B18101) ring were necessary for poor inhibition of hCA II. tandfonline.com The most potent inhibitors against several isoforms were salts, suggesting that this class of compounds likely binds to the zinc ion in the enzyme's active site via the imidic nitrogen of the hydantoin nucleus. tandfonline.comscribd.com

Development of Fluorescent Probes and Sensors

The intrinsic photophysical properties of isoindoline derivatives, particularly those based on the phthalimide scaffold, make them excellent candidates for the development of fluorescent probes and sensors. acs.org Their high fluorescence quantum yield is a key feature that researchers have exploited. acs.org

Chemosensor Design for Anions and Peroxides

The isoindoline and naphthalimide frameworks are central to the design of chemosensors capable of detecting specific analytes like anions and peroxides. uni-koeln.depsu.edu The general structure of these sensors consists of a fluorophore (the signaling unit), a recognition site (the binding unit), and a linker. encyclopedia.pub

For anion detection, sensors have been designed using 4-amino-1,8-naphthalimide (B156640) as the fluorophore and an amidourea group as the anion recognition site. psu.edu These sensors operate through hydrogen bonding interactions or deprotonation of the urea (B33335) protons upon binding to anions like acetate (B1210297), dihydrogenphosphate, and fluoride, resulting in significant colorimetric changes. psu.edu The sensitivity of these sensors can be fine-tuned by modifying substituents on the receptor part. psu.edu

For the detection of hydrogen peroxide (H₂O₂), a key reactive oxygen species (ROS), fluorescent probes have been developed based on phthalimide derivatives. acs.orgscienceopen.comnih.govnih.gov A common strategy involves using a boronic ester as the recognition site for H₂O₂. acs.orgscienceopen.comnih.gov In its native state, the probe's fluorescence is quenched. However, upon reaction with H₂O₂, the boronic ester is hydrolyzed, which restores the fluorescence of the phthalimide fluorophore, leading to a "turn-on" signal. acs.orgscienceopen.comnih.gov One such probe, utilizing a 3-hydroxyphthalimide fluorophore, demonstrated a 63-fold increase in fluorescence intensity and a low detection limit of 84 nM for H₂O₂. acs.orgscienceopen.comnih.govnih.gov These probes show high selectivity for H₂O₂ over other ROS. acs.orgscienceopen.comnih.gov

Bioimaging Applications

The "turn-on" fluorescence mechanism and high selectivity of these probes make them valuable tools for bioimaging. encyclopedia.pubmdpi.com Phthalimide-based probes have been successfully used for imaging H₂O₂ in living cells. acs.orgscienceopen.comnih.gov Their ability to provide a visual and quantitative measure of specific analytes within a complex biological environment is a significant advantage. encyclopedia.pub For example, probes have been effectively used to image H₂O₂ in living HeLa cells, demonstrating their practical application in studying cellular processes and pathologies where analytes like H₂O₂ play a crucial role. scienceopen.commdpi.com The development of probes with features like large Stokes shifts is particularly beneficial for biological applications as it helps to minimize interference from autofluorescence. mdpi.comresearchgate.net

Photophysical Property Studies

The photophysical properties of isoindoline analogues, such as those based on the 1,8-naphthalimide (B145957) structure, are highly influenced by the position of substituents on the aromatic ring and the surrounding solvent environment. rsc.org For example, the fluorescence spectra of 3-amino and 4-amino-1,8-naphthalimide derivatives are strongly dependent on solvent polarity, exhibiting positive solvatofluorochromism (a shift to longer wavelengths in more polar solvents). rsc.org

In a study of amino-substituted 1,8-naphthalimides, the fluorescence of 4-amino-N-phenyl-1,8-naphthalimide (4APNI) shifted from blue in hexane (B92381) (λ_max = 460 nm) to yellow in methanol (B129727) (λ_max = 538 nm). rsc.org The fluorescence quantum yields of these compounds tend to decrease as solvent polarity increases. rsc.org This sensitivity to the environment is a key property exploited in sensor design. In contrast, the fluorescence of 2-amino-N-phenyl-1,8-naphthalimide (2APNI) was largely insensitive to the solvent polarity. rsc.org In the solid state, these compounds typically show red-shifted fluorescence emission compared to their solution-state spectra. rsc.org Studies on other complex systems, like those based on 2,1,3-benzothiadiazole, also highlight how the molecular environment, including crystal packing and aggregation, can modulate luminescent properties. nih.govnih.gov

Applications in Advanced Spectroscopic Techniques

Precursors for Dynamic Nuclear Polarization (DNP)

Dynamic Nuclear Polarization (DNP) is a technique used to dramatically enhance the signal intensity in nuclear magnetic resonance (NMR) spectroscopy, overcoming its primary limitation of low sensitivity. skemman.is The method relies on transferring the high spin polarization of unpaired electrons from a stable paramagnetic polarizing agent to the surrounding nuclei via microwave irradiation. nih.govgoogle.com The development of effective polarizing agents is crucial for the success of DNP-enhanced NMR, especially for applications in biological systems. nih.govd-nb.info

While not directly used as polarizing agents themselves, isoindoline derivatives serve as important precursors in the synthesis of stable nitroxide radicals that are incorporated into these agents. skemman.isresearchgate.net Nitroxide-based biradicals, such as TOTAPOL and AMUPol, are among the most common and effective polarizing agents for biological DNP applications. d-nb.infonih.gov The synthesis of these complex molecules often involves multi-step chemical reactions where isoindoline-based structures can be key building blocks. For example, tetraethylisoindoline-based radicals have been found to be reductively stable, a desirable property for in-cell studies where the environment is highly reducing. skemman.is These stable isoindoline-based radicals can be prepared and subsequently incorporated into larger structures to create novel polarizing agents. skemman.isresearchgate.net The design of these agents is a complex, multi-parametric process, but the use of isoindoline precursors offers a versatile synthetic route to creating the stable radical moieties required for efficient DNP. nih.gov

Utility in Electron Paramagnetic Resonance (EPR) Studies

Analogues of 2-benzyl-4-nitroisoindoline, specifically those belonging to the isoindoline nitroxide class, have demonstrated significant utility as spin labels and probes in Electron Paramagnetic Resonance (EPR) spectroscopy. nih.govresearchgate.net EPR spectroscopy is a powerful technique for investigating systems with unpaired electrons, and the introduction of a stable paramagnetic probe, such as a nitroxide radical, allows for the study of the structure, dynamics, and local environment of biomolecules and chemical systems that are otherwise diamagnetic. nih.govmdpi.commoleculardimensions.com

The unique structural features of isoindoline nitroxides confer several advantageous properties for EPR studies. These compounds are noted for their enhanced chemical and physical stability compared to other commonly used nitroxides like those based on piperidine or pyrrolidine (B122466) rings. nih.gov The fused benzo ring structure in isoindoline nitroxides helps to inhibit decomposition through ring-opening reactions. rsc.org Furthermore, the absence of a hydrogen atom at the α-carbon minimizes the formation of artifactual nitroxide species and prevents decomposition of radical adducts via disproportionation. rsc.org This inherent stability is crucial for conducting reliable and reproducible EPR experiments, particularly in complex biological environments. nih.gov

A key application of isoindoline nitroxide analogues is in spin trapping. This technique involves the use of a nitrone spin trap to capture short-lived, highly reactive radicals, converting them into more persistent nitroxide radicals that can be readily detected and characterized by EPR. rsc.orgnih.gov For instance, isoindole-based nitrones have been successfully used to trap a variety of carbon- and oxygen-centered radicals. rsc.orgnih.gov The resulting isoindoline nitroxide spin adducts are exceptionally stable, and their EPR spectra exhibit narrow line-widths. rsc.orgnih.gov This feature allows for the precise determination of hyperfine coupling constants, which aids in the identification of the trapped radical species. rsc.org

The sensitivity of the EPR spectra of isoindoline nitroxides to their local environment makes them excellent probes for various applications. researchgate.net One notable application is in EPR oximetry, which measures oxygen concentration in a sample. nih.gov The EPR line-widths of isoindoline nitroxides show a significant and sensitive broadening in response to increasing oxygen concentrations. nih.gov This high sensitivity is attributed to the well-resolved superhyperfine coupling from the methyl group protons, a feature not typically observed in the spectra of other nitroxides under similar conditions. nih.gov This makes isoindoline nitroxides valuable probes for in vitro and in vivo oximetry studies in biological systems. nih.gov

The EPR spectral parameters of isoindoline nitroxide analogues provide detailed information about their molecular environment and dynamics. researchgate.net The anisotropic g-values and nitrogen nuclear hyperfine couplings are particularly sensitive to the rotational motion of the nitroxide. rsc.org By analyzing the EPR line shapes, researchers can glean insights into the local dynamics and conformational changes of proteins or other biomolecules to which the spin label is attached. nih.govnih.gov

Below is a table summarizing the EPR characteristics for various radical adducts of an isoindole-based nitrone, which form persistent isoindoline nitroxides. The data highlights the distinct hyperfine splitting constants (aN and aH) for different trapped radicals, demonstrating the utility of these compounds in identifying radical species.

| Trapped Radical | aN (Gauss) | aH (Gauss) | g-value |

| •CH(CH3)OH | 14.7 | 2.6 | 2.0063 |

| •CH(C6H5)OH | 14.5 | 2.8 | 2.0062 |

| •C(CH3)2OH | 14.9 | - | 2.0060 |

| •C6H5 | 14.2 | 1.8 | 2.0060 |

| •C(O)OC(CH3)3 | 14.0 | - | 2.0064 |

| •C(O)C6H5 | 13.9 | - | 2.0065 |

| Data adapted from research on 1,1,3-trimethylisoindole N-oxide (TMINO) radical adducts. rsc.org |

Emerging Research Areas and Future Perspectives for 2 Benzyl 4 Nitroisoindoline

Green Chemistry Principles in Isoindoline (B1297411) Synthesis

The synthesis of isoindoline scaffolds has traditionally involved methods that are not always aligned with the principles of green chemistry. However, recent research has focused on developing more environmentally benign synthetic routes. These modern approaches often utilize techniques such as microwave-assisted reactions and solvent-free conditions to enhance efficiency and reduce hazardous waste. For instance, the use of glycerol, a recyclable and non-toxic solvent-catalyst, has been successfully employed in the condensation reactions for the synthesis of nitrones, a class of compounds related to isoindoline precursors. ias.ac.in Similarly, microwave irradiation has been shown to be a fast and efficient method for preparing substituted pyrimidines from chalcones, demonstrating the potential of this technology for the synthesis of various heterocyclic compounds, including isoindolines. mdpi.com

The synthesis of 2-Benzyl-4-nitroisoindoline itself can be envisaged through greener pathways. A documented synthesis of the related compound, this compound-1,3-dione, involves the reaction of 3-nitrophthalic anhydride (B1165640) with benzylamine (B48309). uni-koeln.de Subsequent reduction of the dione (B5365651), for example through catalytic hydrogenation, would yield this compound. uni-koeln.degoogle.com Applying green chemistry principles to this process could involve using a more sustainable catalyst for the reduction step or exploring one-pot syntheses that minimize intermediate isolation and purification steps, thereby reducing solvent usage and waste generation. The development of such methods is crucial for the large-scale and environmentally responsible production of this compound and its derivatives.

Computational Design and Targeted Synthesis of Novel Analogues

The advent of computational chemistry has revolutionized the process of drug discovery and materials science. In silico methods, such as molecular docking and pharmacophore modeling, allow for the rational design of novel molecules with desired properties, significantly reducing the time and cost associated with traditional trial-and-error approaches. jmpas.com For the isoindoline scaffold, these computational tools have been instrumental in designing derivatives with specific biological activities. jmpas.comscielo.org.mxredalyc.org

For this compound, computational design opens up a vast landscape for the targeted synthesis of novel analogues. By identifying the key structural features responsible for potential biological activity or material properties, researchers can systematically modify the parent molecule to enhance its performance. For example, pharmacophore modeling can be used to define the essential steric and electronic features required for a molecule to interact with a specific biological target. nih.gov This information can then guide the synthesis of analogues of this compound with modified substituents on the benzyl (B1604629) or isoindoline rings to optimize these interactions. Molecular docking studies can further predict the binding affinity and mode of interaction of these designed analogues with target proteins, allowing for the prioritization of the most promising candidates for synthesis and experimental evaluation. jmpas.comnih.gov

Table 1: Potential Modifications for Analogue Design

| Modification Site | Potential Substituents | Desired Outcome |

|---|---|---|

| Benzyl Ring | Halogens, Alkoxy groups, Alkyl groups | Modulate lipophilicity and electronic properties to enhance target binding. |

| Nitro Group Position | Shifting to other positions on the isoindoline ring | Investigate structure-activity relationships related to the nitro group's electron-withdrawing nature. |

Potential as Molecular Scaffolds for Drug Discovery

The isoindoline core is recognized as a "privileged scaffold" in medicinal chemistry, meaning it is a molecular framework that is capable of binding to a variety of biological targets and exhibiting a wide range of pharmacological activities. mdpi.comrsc.org Numerous drugs and biologically active compounds contain the isoindoline skeleton, highlighting its versatility and importance in drug discovery. mdpi.comresearchgate.net Derivatives of isoindoline have shown promise as anticancer, antimicrobial, anti-inflammatory, and neuroprotective agents. researchgate.netresearchgate.netnih.gov

The structure of this compound, featuring both the isoindoline scaffold and a nitrobenzyl moiety, presents a promising starting point for the development of new therapeutic agents. The nitro group, a strong electron-withdrawing group, can significantly influence the electronic properties of the molecule and its potential interactions with biological targets. jmchemsci.com Research on related nitro-substituted isoindoline-1,3-diones has demonstrated their potential as anticancer and antimicrobial agents. researchgate.netcore.ac.uk For example, certain nitroisoindoline-1,3-dione analogues have shown inhibitory effects on cancer cell lines such as MCF-7 and A549. researchgate.net Furthermore, the benzyl group offers a site for further functionalization to fine-tune the molecule's properties and optimize its activity against specific targets. The exploration of this compound and its derivatives could lead to the discovery of novel drug candidates for a variety of diseases.

Exploration of Novel Functional Properties

Beyond its potential in drug discovery, the unique chemical structure of this compound suggests that it may possess novel functional properties relevant to materials science and analytical chemistry. The isoindoline core is a component of some dyes and pigments, and the introduction of a nitro group and a benzyl group could lead to interesting photophysical properties.

One area of exploration is the potential for fluorescence. Phthalimides, which are structurally related to isoindoline-1,3-diones, are known for their high fluorescence quantum yields and have been developed as fluorescent sensors. uni-koeln.de The electronic structure of this compound, influenced by the nitro group, could give rise to unique absorption and emission characteristics. Investigation into its photophysical properties could lead to its application as a fluorescent probe for detecting specific analytes or for use in bioimaging.

Furthermore, the isoindoline scaffold is a building block for high-performance polymers. The specific substitutions on this compound could be exploited to synthesize new polymeric materials with tailored thermal and mechanical properties. The reactivity of the nitro group could also be utilized for further chemical modifications, opening up possibilities for creating novel functional materials with applications in electronics or catalysis.

Q & A

Q. What are the recommended synthetic routes for 2-Benzyl-4-nitroisoindoline, and how can purity be optimized?

Methodological Answer:

- Synthetic Routes :

- Step 1 : Start with isoindoline derivatives as precursors. Introduce the nitro group at the 4-position via nitration under controlled conditions (e.g., HNO₃/H₂SO₄ at 0–5°C).

- Step 2 : Benzylation at the 2-position using benzyl bromide in the presence of a base (e.g., K₂CO₃) in anhydrous DMF or THF.

- Step 3 : Monitor reaction progress via TLC or HPLC.

- Purity Optimization :

- Use recrystallization with ethanol/water mixtures (70:30 v/v) to remove unreacted starting materials.

- Employ column chromatography (silica gel, hexane/ethyl acetate gradient) for intermediates.

- Validate purity via melting point analysis (compare with literature values) and HPLC (≥95% purity threshold) .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) :

- ¹H/¹³C NMR : Assign aromatic protons (δ 7.2–8.1 ppm) and nitro-group-adjacent carbons (δ 140–150 ppm). Compare splitting patterns with computational predictions.

- Infrared (IR) Spectroscopy : Confirm nitro group presence via asymmetric stretching (1520–1560 cm⁻¹) and symmetric stretching (1340–1380 cm⁻¹).

- Mass Spectrometry (MS) : Use high-resolution MS (HRMS) to verify molecular ion [M+H]⁺ and isotopic distribution.

- Elemental Analysis : Validate empirical formula (C₁₅H₁₂N₂O₂) with ≤0.3% deviation .

Advanced Research Questions

Q. How to resolve discrepancies in NMR data when analyzing this compound derivatives?

Methodological Answer:

- Step 1 : Re-run NMR under standardized conditions (e.g., deuterated solvent purity, calibrated spectrometer).

- Step 2 : Perform 2D NMR (COSY, HSQC) to resolve overlapping signals and confirm connectivity.

- Step 3 : Compare experimental data with computational simulations (DFT-based NMR prediction tools like Gaussian or ADF).

- Step 4 : Cross-reference with X-ray crystallography (if crystalline) to validate structural assignments.

- Note : Document all parameters (e.g., solvent, temperature) in supplementary materials to ensure reproducibility .

Q. What computational methods are suitable for studying the electronic properties of this compound?

Methodological Answer:

- Density Functional Theory (DFT) :

- Use B3LYP/6-311G(d,p) basis set to calculate HOMO-LUMO gaps, electrostatic potential maps, and nitro group charge distribution.

- Molecular Dynamics (MD) Simulations :

- Simulate solvation effects in polar aprotic solvents (e.g., DMSO) using AMBER or GROMACS.

- Reactivity Analysis :

- Apply Fukui indices to predict electrophilic/nucleophilic sites for functionalization.

- Validation : Compare computational results with experimental UV-Vis spectra (λmax for electronic transitions) .

Q. How to design a mechanistic study for the nitro group’s role in this compound’s reactivity?

Methodological Answer:

- Hypothesis Testing :

- Control Experiment : Synthesize a non-nitrated analog (e.g., 2-Benzyl-isoindoline) to isolate nitro group effects.

- Kinetic Studies :

- Monitor reaction rates under varying conditions (pH, temperature) using stopped-flow spectroscopy.

- Isotopic Labeling :

- Use ¹⁵N-labeled nitro groups to trace reaction pathways via MS or NMR.

- Theoretical Modeling :

Data Analysis and Contradiction Management

Q. How to address conflicting spectroscopic data between synthesized batches?

Methodological Answer:

- Root-Cause Analysis :

- Check reagent purity (e.g., benzyl bromide degradation) and solvent dryness (Karl Fischer titration).

- Review reaction conditions (e.g., temperature gradients in large-scale syntheses).

- Statistical Tools :

- Apply principal component analysis (PCA) to batch data to identify outliers.

- Reproducibility Protocol :

Q. What strategies ensure robust reproducibility in biological assays involving this compound?

Methodological Answer:

- Positive/Negative Controls :

- Include known inhibitors/activators in enzyme inhibition assays.

- Dose-Response Curves :

- Use ≥3 independent replicates with IC₅₀ calculations (GraphPad Prism or R).

- Blinding :

- Implement double-blinding in cell-based assays to minimize bias.

- Data Transparency :

Research Design and Validation

Q. How to validate the stability of this compound under physiological conditions?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.